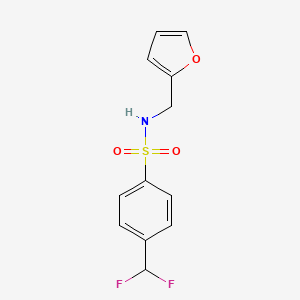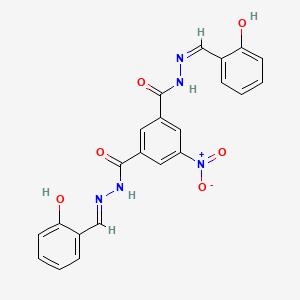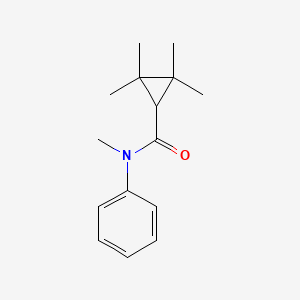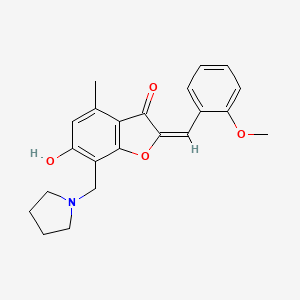![molecular formula C17H12ClN5O2S B13373953 5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B13373953.png)
5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tetrazole ring, a phenyl group, and a chloro-substituted indole core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide in the presence of a suitable catalyst.
Acetylation: The tetrazole derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Indole Formation: The indole core is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.
Chlorination: The final step involves the chlorination of the indole derivative using thionyl chloride or another chlorinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
Substitution: The chloro group in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one has been studied for various scientific research applications:
作用機序
The mechanism of action of 5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Uniqueness
5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one is unique due to its combination of a tetrazole ring, a phenyl group, and a chloro-substituted indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C17H12ClN5O2S |
|---|---|
分子量 |
385.8 g/mol |
IUPAC名 |
5-chloro-4-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C17H12ClN5O2S/c18-12-6-7-13-11(8-15(25)19-13)16(12)14(24)9-26-17-20-21-22-23(17)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,25) |
InChIキー |
WAVLBYIZVXWMGD-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2C(=O)CSC3=NN=NN3C4=CC=CC=C4)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373880.png)

![methyl 4-{[1-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373897.png)
![2-[4,6-Bis(4-methoxyphenyl)pyridin-2-yl]phenol](/img/structure/B13373903.png)
![6-(2-Chloro-4-nitrophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373908.png)
![ethyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13373929.png)

![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13373935.png)
![Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13373940.png)

![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373957.png)
![N-[(5-phenyl-2-furyl)methyl]-beta-alanine](/img/structure/B13373959.png)

